3-Chloro-6-(3-(trifluoromethyl)-3H-diazirin-3-yl)isoquinoline
Description
Properties
IUPAC Name |
3-chloro-6-[3-(trifluoromethyl)diazirin-3-yl]isoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5ClF3N3/c12-9-4-7-3-8(2-1-6(7)5-16-9)10(17-18-10)11(13,14)15/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKOYMRRWRIKIRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN=C(C=C2C=C1C3(N=N3)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5ClF3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of the Isoquinoline Intermediate
- The isoquinoline scaffold is commonly synthesized via classical methods such as the Bischler-Napieralski cyclization or Pomeranz-Fritsch reaction, starting from β-phenylethylamine derivatives.
- For selective substitution, protecting groups or directing groups may be employed to ensure regioselectivity for subsequent functionalization.
Selective Chlorination at the 3-Position
- Chlorination is achieved using reagents such as N-chlorosuccinimide (NCS) or sulfuryl chloride under controlled conditions to selectively introduce the chloro substituent at the 3-position of the isoquinoline ring.
- Reaction conditions (temperature, solvent, time) are optimized to prevent over-chlorination or side reactions.
Synthesis of the Trifluoromethyl Diazirine Moiety
- The trifluoromethyl diazirine group is synthesized starting from trifluoromethyl ketones or related precursors.
- Diazirine ring formation involves the conversion of trifluoromethyl ketones to diaziridines followed by oxidation to diazirines.
- This diazirine functionality is highly photoreactive, useful in photoaffinity labeling and chemical biology probes.
Coupling of the Diazirine to the Isoquinoline Core
- The 6-position substitution is typically accomplished via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig coupling) between a halogenated isoquinoline intermediate and a diazirine-containing coupling partner.
- Protecting groups on the diazirine moiety are avoided or carefully removed post-coupling to preserve photoreactivity.
Representative Reaction Scheme
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Isoquinoline core synthesis | Bischler-Napieralski cyclization (acid catalysis) | Isoquinoline intermediate |
| 2 | Selective chlorination | N-Chlorosuccinimide (NCS), CH2Cl2, 0°C to RT | 3-Chloroisoquinoline derivative |
| 3 | Diazirine ring formation | Trifluoromethyl ketone → diaziridine → diazirine | 3-(Trifluoromethyl)-3H-diazirin-3-yl moiety |
| 4 | Coupling reaction | Pd-catalyst, base, solvent (e.g., Pd(PPh3)4, K2CO3) | This compound |
Research Findings and Optimization Notes
- Regioselectivity: Chlorination at the 3-position requires precise control; literature reports the use of directing groups or steric hindrance to achieve selectivity.
- Diazirine Stability: The trifluoromethyl diazirine group is sensitive to strong acids and bases; mild reaction conditions during coupling are essential to maintain its integrity.
- Yield Optimization: Palladium-catalyzed cross-coupling reactions have been optimized using various ligands and solvents to maximize yield and purity.
- Purification: Final compounds are purified by chromatographic techniques such as HPLC or recrystallization under inert atmosphere to prevent diazirine decomposition.
Data Table: Key Parameters in Preparation
| Parameter | Typical Conditions/Values | Comments |
|---|---|---|
| Chlorination reagent | N-Chlorosuccinimide (NCS) | Used for selective 3-chlorination |
| Chlorination solvent | Dichloromethane (CH2Cl2) | Low temperature to control reaction rate |
| Diazirine synthesis oxidant | Iodine or other mild oxidants | Converts diaziridine to diazirine |
| Coupling catalyst | Pd(PPh3)4 or Pd2(dba)3 with phosphine ligands | Efficient for C-C or C-N bond formation |
| Base for coupling | Potassium carbonate (K2CO3) | Mild base to avoid diazirine degradation |
| Reaction temperature | 20–80 °C | Depends on step; mild for diazirine steps |
| Purification method | Column chromatography, HPLC | Protects sensitive diazirine functionality |
Chemical Reactions Analysis
Types of Reactions
3-Chloro-6-(3-(trifluoromethyl)-3H-diazirin-3-yl)isoquinoline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Formation of corresponding quinoline N-oxide.
Reduction: Formation of the corresponding amine or alcohol.
Substitution: Formation of substituted isoquinolines with various functional groups.
Scientific Research Applications
3-Chloro-6-(3-(trifluoromethyl)-3H-diazirin-3-yl)isoquinoline has several scientific research applications:
Chemistry: Used as a photoaffinity label to study molecular interactions and binding sites.
Biology: Employed in the study of protein-ligand interactions and enzyme mechanisms.
Medicine: Potential use in drug discovery and development, particularly in the identification of drug targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Chloro-6-(3-(trifluoromethyl)-3H-diazirin-3-yl)isoquinoline involves the formation of a highly reactive carbene intermediate upon exposure to UV light. This carbene can then form covalent bonds with nearby molecules, allowing for the identification of binding sites and molecular interactions. The trifluoromethyl group enhances the stability and reactivity of the diazirin ring, making it an effective photoaffinity label.
Comparison with Similar Compounds
3-Trifluoromethyl-3-phenyldiazirine (TPD)
TPD, reported by Brunner et al. (1980), shares the trifluoromethyl-diazirine group with the target compound. Key comparisons include:
- Photolysis Efficiency: TPD undergoes rapid photolysis at 350 nm, yielding 65% carbene and 35% diazo isomer. The carbene exhibits high reactivity, forming insertion products in methanol (>95% OH insertion) and cyclohexane (≥50% CH insertion) . The target compound’s diazirine group likely exhibits similar photolytic behavior, though steric or electronic effects from the isoquinoline scaffold may modulate reaction kinetics.
- Stability: TPD is stable in 1 M acid/base and at 75°C for 30 minutes, making it suitable for diverse experimental conditions. The isoquinoline-linked diazirine in the target compound may show reduced thermal stability due to the electron-withdrawing chlorine substituent.
- Functionalization: TPD derivatives (e.g., 2-hydroxyethyl-O-tosylate) enable covalent attachment to biomolecules. The target compound’s para-substituted isoquinoline structure could permit analogous derivatization for probe design .
Non-Fluorinated Diazirines
Non-fluorinated analogs like phenyldiazirine lack the trifluoromethyl group, resulting in lower carbene stability and reduced photolysis efficiency. The electron-withdrawing CF₃ group in TPD and the target compound enhances carbene electrophilicity, improving crosslinking yields in PAL applications.
Chloro-Substituted Heterocycles
3-Chloro-N-phenyl-phthalimide () shares a chlorine-substituted aromatic system but lacks the diazirine group. Key distinctions:
- Reactivity: The chlorine in 3-chloro-N-phenyl-phthalimide participates in nucleophilic aromatic substitution (e.g., forming polyimide monomers), while the chlorine in the target compound may primarily influence electronic properties or steric hindrance .
- Applications : Phthalimide derivatives are used in polymer synthesis, whereas the target compound’s diazirine group prioritizes photochemical applications.
Isoquinoline Derivatives
Isoquinoline analogs without photolabile groups (e.g., 6-nitroisoquinoline) lack PAL utility but may exhibit stronger π-π interactions.
Data Tables
Table 1: Photolytic Properties of Diazirine-Containing Compounds
Biological Activity
The compound 3-Chloro-6-(3-(trifluoromethyl)-3H-diazirin-3-yl)isoquinoline is a member of the isoquinoline family, which has garnered attention for its potential biological activities. This article explores its biological activity, focusing on anti-inflammatory properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
Chemical Formula: C₉H₅ClF₃N₂
Molecular Weight: 235.59 g/mol
CAS Number: 2231674-84-1
The compound features a chloro substituent at the 3-position and a trifluoromethyl diazirine moiety, which may contribute to its unique biological properties.
Biological Activity Overview
Research indicates that compounds containing isoquinoline and diazirine structures can exhibit significant biological activities, particularly in the realm of anti-inflammatory effects. The following sections detail specific findings related to this compound.
Anti-inflammatory Activity
A study investigating various substituted isoquinolines found that derivatives with trifluoromethyl groups significantly inhibited pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. The presence of the diazirine group enhances the reactivity of these compounds, potentially increasing their efficacy as anti-inflammatory agents .
The proposed mechanisms through which this compound exerts its effects include:
- Inhibition of Nitric Oxide Synthase (iNOS): This enzyme is crucial in the inflammatory response. Compounds that inhibit iNOS can reduce inflammation significantly.
- Blocking Cytokine Production: By interfering with signaling pathways involved in cytokine production, this compound may reduce inflammation at multiple levels.
Case Studies
-
In Vivo Studies on Edema Reduction:
A study involving carrageenan-induced paw edema in rats demonstrated that compounds similar to this compound significantly reduced swelling compared to control groups. The reduction was attributed to decreased levels of inflammatory mediators . -
Toxicity and Safety Profile:
Toxicity assessments indicated that the compound belongs to a moderate toxicity class, with low predicted side effects such as hepatotoxicity and mutagenicity. This safety profile is crucial for further development into therapeutic applications .
Data Tables
| Property | Value |
|---|---|
| Chemical Formula | C₉H₅ClF₃N₂ |
| Molecular Weight | 235.59 g/mol |
| CAS Number | 2231674-84-1 |
| Anti-inflammatory Efficacy | Significant inhibition of TNF-α |
| Toxicity Class | III–VI (moderate toxicity) |
Q & A
Basic: What synthetic strategies are recommended to optimize the yield of 3-Chloro-6-(3-(trifluoromethyl)-3H-diazirin-3-yl)isoquinoline?
Answer:
The synthesis of this compound involves multi-step protocols, typically starting with functionalization of the isoquinoline core. Key steps include:
- Diazirine ring introduction : Reacting a chloro-substituted isoquinoline precursor with trifluoromethyl diazirine derivatives under controlled conditions (e.g., silver oxide catalysis in dimethylformamide at 50–60°C) .
- Solvent selection : Anhydrous tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) is preferred for intermediate reactions to minimize hydrolysis of sensitive groups like diazirines .
- Catalyst optimization : Use of triphenylphosphine (PPh₃) to stabilize reactive intermediates during substitution reactions .
Yield optimization requires strict temperature control (0–5°C for exothermic steps) and inert atmospheres to prevent diazirine decomposition .
Advanced: How can researchers resolve contradictions in NMR spectral data arising from structural isomerism in this compound?
Answer:
Structural ambiguity due to isomerism (e.g., regioisomers or rotational conformers) can be addressed via:
- 2D NMR techniques : ROESY or NOESY to identify spatial proximity between the trifluoromethyl-diazirine moiety and the chloro-substituted isoquinoline ring .
- Variable-temperature NMR : Cooling samples to −40°C slows conformational exchange, simplifying splitting patterns .
- DFT-based chemical shift calculations : Compare experimental and shifts with computational models to validate assignments .
Basic: What analytical methods are critical for confirming the purity and identity of this compound?
Answer:
- HPLC-MS : Use reverse-phase C18 columns with acetonitrile/water gradients to separate impurities. The trifluoromethyl group provides a distinct isotopic pattern in mass spectra (e.g., [M+H]⁺ at m/z 356.05) .
- Elemental analysis : Confirm %C, %H, %N within ±0.4% of theoretical values to verify stoichiometry .
- FTIR : Diazirine C=N stretch near 1650 cm⁻¹ and C-Cl stretch at 750 cm⁻¹ are diagnostic .
Advanced: How should researchers design photolabeling experiments using this compound for protein interaction studies?
Answer:
The trifluoromethyl-diazirine group enables UV-induced crosslinking (λ = 350–365 nm). Key steps include:
- Target validation : Pre-screen binding affinity via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) before photolysis .
- Photolysis conditions : Irradiate protein-compound complexes (0.1–1.0 mM) in PBS buffer (pH 7.4) for 5–10 minutes under argon to minimize side reactions .
- Post-labeling analysis : Use SDS-PAGE with fluorescent tags or LC-MS/MS to identify crosslinked peptides .
Advanced: What experimental strategies mitigate conflicting biological activity data in enzyme inhibition assays?
Answer:
- Purity verification : Confirm absence of regioisomers (e.g., via chiral HPLC) that may exhibit differential activity .
- Orthogonal assays : Combine enzymatic inhibition (e.g., IC₅₀) with cellular assays (e.g., cytotoxicity in HEK293 cells) to distinguish target-specific effects .
- Metabolite profiling : Incubate compounds with liver microsomes to rule out interference from degradation products .
Basic: What roles do the trifluoromethyl and diazirine groups play in the compound’s reactivity?
Answer:
- Trifluoromethyl group : Enhances metabolic stability by resisting oxidative degradation and improving lipophilicity (logP ~2.8) .
- Diazirine : Acts as a photoaffinity label, enabling covalent bond formation with proximal amino acids (e.g., lysine or cysteine residues) under UV light .
Advanced: Which computational methods are suitable for predicting binding modes of this compound with target proteins?
Answer:
- Molecular docking (AutoDock Vina) : Use the diazirine group as a flexible ligand to explore binding pockets near catalytic sites .
- Molecular dynamics (MD) simulations : Simulate 100-ns trajectories in explicit solvent to assess stability of protein-ligand complexes (e.g., RMSD < 2.0 Å) .
- Free energy perturbation (FEP) : Quantify binding affinity changes upon substitution of the chloro or trifluoromethyl groups .
Advanced: How can researchers address instability of the diazirine moiety during storage or reaction conditions?
Answer:
- Storage : Keep lyophilized solids at −20°C under argon; avoid exposure to ambient light .
- Reaction conditions : Use radical inhibitors (e.g., TEMPO) in solution-phase reactions to prevent diazirine ring opening .
- In situ generation : Prepare diazirine intermediates immediately before use to minimize decomposition .
Basic: What are common impurities observed during synthesis, and how are they removed?
Answer:
- Byproducts : Chloro-defluorinated species or diazirine dimers.
- Purification :
- Flash chromatography : Use silica gel with ethyl acetate/hexane (3:7) gradients .
- Recrystallization : Ethanol/water mixtures (70:30) yield >98% pure crystals .
Advanced: What strategies are recommended for structure-activity relationship (SAR) studies of this compound?
Answer:
- Core modifications : Synthesize analogs with substituents at C-3 (chloro) or C-6 (diazirine) to probe steric/electronic effects .
- Biological testing : Screen analogs against isoform-specific targets (e.g., kinase panels) to identify selectivity drivers .
- Pharmacophore mapping : Overlay active/inactive analogs in 3D space to define essential groups (e.g., diazirine for covalent binding) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
